3-[(4-fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-24-14-6-2-12(3-7-14)17-21-22-18(25-17)20-16(23)10-11-26-15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASZJZQVPCMYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a notable member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring and subsequent modifications to introduce the fluorophenyl and methoxyphenyl groups. For instance, the synthesis can start from readily available precursors such as 4-fluorothiophenol and 4-methoxybenzoyl hydrazine, leading to the desired oxadiazole derivative through cyclization reactions.
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. A study highlighted that derivatives of oxadiazoles can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC) .
- Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines in vitro. For example, IC50 values were reported in studies where compounds with similar scaffolds showed effective growth inhibition .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3-[(4-fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | MCF-7 (Breast Cancer) | XX |
| Other Oxadiazole Derivative | HeLa (Cervical Cancer) | YY |
Note: Specific IC50 values for the compound were not available; similar compounds were referenced for context.
Antimicrobial Activity
Beyond anticancer properties, oxadiazole derivatives have also been evaluated for antimicrobial activities. Studies suggest that modifications on the oxadiazole ring can enhance activity against various bacterial strains. The presence of electron-withdrawing groups like fluorine has been associated with increased potency .
Anti-inflammatory Effects
Certain derivatives of oxadiazoles have exhibited anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in conditions characterized by inflammation.
The biological activity of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis and repair in cancer cells.
- Protein Interactions : It potentially interacts with proteins involved in signal transduction pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have been documented highlighting the efficacy of similar compounds:
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the promising anticancer properties of compounds containing the 1,3,4-oxadiazole moiety, which is known for its biological activity. The specific compound under discussion has shown significant potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
Structure-Activity Relationship (SAR)
The incorporation of a 4-fluorophenyl group and a methoxyphenyl substituent in the oxadiazole structure enhances the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic efficacy. The presence of a sulfanyl group may also contribute to increased binding affinity to biological targets .
Case Studies
-
In Vitro Studies :
- In vitro assays have shown that 3-[(4-fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide exhibits potent cytotoxicity against various cancer cell lines at micromolar concentrations. For instance, one study reported an IC50 value of approximately 0.67 µM against prostate cancer cells .
- Animal Models :
Other Therapeutic Applications
Beyond oncology, compounds with similar structural features are being explored for their anti-inflammatory properties and potential use in treating neurodegenerative diseases. The ability to modulate inflammatory pathways makes them candidates for conditions such as rheumatoid arthritis and multiple sclerosis .
Comparison with Similar Compounds
Substituent Effects on the 1,3,4-Oxadiazole Ring
Key analogues differ in substituents at the 5-position of the oxadiazole ring:
*Note: 7k’s oxadiazole is part of a piperidinyl-sulfonyl complex, differing structurally from the target compound.
Propanamide Chain Modifications
Variations in the sulfanyl-linked propanamide chain influence electronic and steric properties:
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s IR spectrum would show C=O stretching (~1665 cm⁻¹, propanamide) and S-C vibrations (~650 cm⁻¹), similar to 8d .
- ¹H-NMR : Distinct signals include δ3.8 (OCH₃), δ7.2–7.5 (aromatic protons), and δ3.5–4.0 (sulfanyl-CH₂), comparable to 7k but with fluorine-induced splitting .
- Solubility : The 4-methoxy group likely increases aqueous solubility vs. chloro or nitro analogues (e.g., 8h) .
Preparation Methods
Cyclization of Acylthiosemicarbazides
The 1,3,4-oxadiazole ring is constructed via cyclization of acylthiosemicarbazide intermediates. For example, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine is synthesized by treating 4-methoxybenzohydrazide with aryl isothiocyanates, followed by oxidative cyclization using iodine or 1,3-dibromo-5,5-dimethylhydantoin (DBH).
Reaction Conditions :
- Oxidant : I$$_2$$ (2 equiv), KI (1.5 equiv)
- Solvent : Ethanol/water (3:1)
- Temperature : 80°C, 4–6 hours
- Yield : 85–92%
This method avoids toxic reagents and is scalable for gram-scale production.
Electro-Oxidative Methods
An alternative approach employs electrochemical oxidation of semicarbazones. Using acetonitrile and lithium perchlorate (LiClO$$_4$$), semicarbazones derived from 4-methoxybenzaldehyde undergo cyclization at a platinum electrode.
Advantages :
Introduction of the Sulfanyl Group
Nucleophilic Substitution
The sulfanyl moiety is introduced via nucleophilic substitution. 4-Fluorothiophenol reacts with a bromopropanamide intermediate in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF.
Reaction Scheme :
$$
\text{R-Br} + \text{HS-C}6\text{H}4\text{F-4} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{R-S-C}6\text{H}4\text{F-4} + \text{HBr}
$$
Conditions :
- Temperature : 60°C, 8 hours
- Yield : 70–76%
Thiol-Epoxide Ring-Opening
In cases where epoxide intermediates are generated, 4-fluorothiophenol reacts with epoxides (e.g., glycidyl derivatives) under basic conditions to form the sulfanyl-propanamide backbone.
Example :
$$
\text{Epoxide} + \text{HS-C}6\text{H}4\text{F-4} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Sulfanyl product}
$$
Coupling of Oxadiazole and Sulfanyl-Propanamide Moieties
EDC·HCl-Mediated Amide Bond Formation
The oxadiazole amine (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine ) is coupled with 3-[(4-fluorophenyl)sulfanyl]propanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl).
Procedure :
- Activate carboxylic acid with EDC·HCl (1.2 equiv) and HOBt (1 equiv) in DCM.
- Add oxadiazole amine (1 equiv) and stir at 0°C → RT for 12 hours.
- Purify via silica gel chromatography (ethyl acetate/hexane).
T3P®-Promoted Coupling
Propanephosphonic anhydride (T3P®) enables efficient coupling under mild conditions:
- Solvent : DMF
- Temperature : 25°C, 4 hours
- Yield : 89–94%
Purification and Characterization
Chromatographic Methods
Flash chromatography (SiO$$_2$$, ethyl acetate/hexane 1:2) removes unreacted intermediates.
Analytical Data
- $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$) : δ 8.42 (s, 1H, NH), 7.89–7.12 (m, 8H, ArH), 3.83 (s, 3H, OCH$$3$$), 3.02 (t, 2H, CH$$2$$-S), 2.58 (t, 2H, CH$$2$$-CO).
- IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-O-C).
- LCMS (ESI+) : m/z 428.1 [M+H]$$^+$$.
Comparative Analysis of Synthetic Routes
| Method | Oxidant/Coupling Agent | Yield (%) | Scalability | Eco-Friendliness |
|---|---|---|---|---|
| Iodine Cyclization | I$$_2$$/KI | 85–92 | High | Moderate |
| Electro-Oxidative | LiClO$$_4$$ | 78–84 | Medium | High |
| EDC·HCl Coupling | EDC·HCl/HOBt | 82–88 | High | Low |
| T3P® Coupling | T3P® | 89–94 | High | High |
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
Unwanted regioisomers may form during cyclization. Using DBH instead of H$$2$$O$$2$$ improves selectivity.
Sulfanyl Group Stability
Thioethers are prone to oxidation. Reactions should be conducted under N$$_2$$ and with antioxidants (e.g., BHT).
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF/water biphasic systems mitigates this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
